molecular formula C16H17NO2 B11795577 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11795577
M. Wt: 255.31 g/mol
InChI Key: UIZCQVRCOIEXMN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. . This compound, in particular, features a benzene ring fused with an oxazine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a catalyst. For example, a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts has been developed. This method allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols, which are then converted into 3,4-dihydro-2H-1,4-oxazines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the development of green chemistry approaches, such as using environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other oxazine derivatives may not be as effective .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H17NO2/c1-2-18-13-9-7-12(8-10-13)15-11-19-16-6-4-3-5-14(16)17-15/h3-10,15,17H,2,11H2,1H3

InChI Key

UIZCQVRCOIEXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2COC3=CC=CC=C3N2

Origin of Product

United States

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